Thulium(III) acetylacetonate trihydrate
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Overview
Description
Thulium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula Tm(C₅H₇O₂)₃·3H₂O . It is a white powder that is soluble in organic solvents and is often used in various scientific and industrial applications. This compound is part of the broader class of lanthanide acetylacetonates, which are known for their stability and versatility in various chemical processes .
Preparation Methods
Thulium(III) acetylacetonate trihydrate can be synthesized through the reaction of thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an appropriate solvent, such as acetonitrile, and then adding acetylacetone. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Thulium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Complex Formation: It can form complexes with other molecules, such as 8-hydroxyquinoline, under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thulium(III) acetylacetonate trihydrate has a wide range of applications in scientific research:
Biology: The compound is used in biological studies to investigate the effects of lanthanides on biological systems.
Mechanism of Action
The mechanism of action of Thulium(III) acetylacetonate trihydrate involves its ability to form stable complexes with various molecules. These complexes can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the complex and the target molecule .
Comparison with Similar Compounds
Thulium(III) acetylacetonate trihydrate can be compared with other lanthanide acetylacetonates, such as:
Thulium(III) acetate: Similar in that it is a thulium compound, but it has different ligands and properties.
Europium(III) acetylacetonate: Another lanthanide acetylacetonate with similar coordination properties but different applications due to its unique luminescent properties.
Gadolinium(III) acetylacetonate: Used in similar applications but has different magnetic properties, making it useful in magnetic resonance imaging (MRI) contrast agents.
This compound is unique due to its specific coordination environment and the stability of its trihydrate form, which makes it particularly useful in certain chemical and industrial processes .
Properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;thulium;trihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZTWHGYMCJWAS-VBBOVLQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tm] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tm] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9Tm |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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